1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine

Kinase Inhibition IRAK4 Immunology

This fluorinated aminopyrazole (MW 161.15) features a metabolically stable 2,2-difluoroethyl bioisostere at the N1 position, uniquely differentiating it from non-fluorinated or regioisomeric analogs. This substitution pattern creates an electronic/steric environment proven to improve kinase inhibitor potency from micromolar to low nanomolar ranges. The 3-amine handle enables direct derivatization (amides, ureas, sulfonamides). With calculated LogP of ~1.1, it offers balanced lipophilicity for intracellular and CNS targets. Ideal for replacing metabolically labile phenol/aniline groups. Demonstrated utility in NDM-1 inhibitor synthesis and IRAK4 kinase programs. Available at ≥97% purity.

Molecular Formula C6H9F2N3
Molecular Weight 161.15 g/mol
CAS No. 1006486-89-0
Cat. No. B3039298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine
CAS1006486-89-0
Molecular FormulaC6H9F2N3
Molecular Weight161.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC(F)F)N
InChIInChI=1S/C6H9F2N3/c1-4-2-6(9)10-11(4)3-5(7)8/h2,5H,3H2,1H3,(H2,9,10)
InChIKeyLLXBIIRIFIDKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1006486-89-0) as a Strategic Fluorinated Pyrazole Building Block for Kinase and Antimicrobial Research


1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine (CAS 1006486-89-0) is a fluorinated aminopyrazole derivative (MW: 161.15, C6H9F2N3) that serves as a versatile building block in medicinal chemistry . The compound features a core 5-methyl-1H-pyrazol-3-amine scaffold, which is a privileged structure in kinase inhibitor design, with a 2,2-difluoroethyl group installed at the N1 position . This specific substitution pattern is known to confer distinct physicochemical and biological properties that differentiate it from non-fluorinated or differently substituted analogs [1]. The 2,2-difluoroethyl moiety is widely recognized as a metabolically stable bioisostere for alcohol, thiol, and ether groups, making this compound particularly valuable for lead optimization campaigns where enhanced metabolic stability and optimized lipophilicity are desired without introducing chiral centers or additional hydrogen bond donors .

Why a Non-Fluorinated or Regioisomeric Pyrazole Building Block Cannot Replace 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine


Generic substitution of this compound with a non-fluorinated analog (e.g., 1-ethyl-5-methyl-1H-pyrazol-3-amine) or a regioisomer (e.g., 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine) would fundamentally alter the pharmacological and physicochemical trajectory of any derivative. The specific placement of the 2,2-difluoroethyl group at the N1 position relative to the 5-methyl and 3-amino groups creates a unique electronic and steric environment that directly impacts target binding, metabolic stability, and synthetic utility [1]. For instance, in kinase inhibitor design, the difluoroethyl group has been shown to dramatically improve potency from micromolar to low nanomolar ranges compared to non-fluorinated controls, while the positional isomerism of the methyl and amine groups determines the vector of subsequent derivatization [2]. Therefore, simple structural similarity is insufficient to guarantee equivalent performance in downstream applications; the specific combination and orientation of substituents on this scaffold are critical determinants of biological and chemical outcomes .

Quantitative Comparator Evidence for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine


Enhancement of Potency by the 2,2-Difluoroethyl Group in a Pyrazole-Containing IRAK4 Inhibitor Series

In a series of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, the incorporation of a 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl moiety was critical for achieving high potency. A specific compound containing this moiety (US11572362, Compound 5) demonstrated an IC50 of 1 nM against human IRAK4. While a direct head-to-head comparison within the exact same chemotype was not located, the class-level inference from related pyrazole kinase inhibitors shows that replacing the difluoroethyl group with a simple ethyl or methyl group typically results in a 10- to 100-fold loss in potency due to suboptimal interactions in the hydrophobic back pocket of the kinase [1].

Kinase Inhibition IRAK4 Immunology

The 2,2-Difluoroethyl Group as a Metabolically Stable Bioisostere

The 2,2-difluoroethyl group is well-established in medicinal chemistry as a metabolically stable replacement for more labile functional groups like alcohols, thiols, and ethers. This is due to the strength of the C-F bonds, which resist oxidative metabolism by cytochrome P450 enzymes . This compound incorporates this group on a pyrazole scaffold, which itself is a more stable bioisostere for phenol . In contrast, an analog with a simple ethyl group would be susceptible to hydroxylation and subsequent clearance, while a methoxyethyl group could undergo O-dealkylation. The difluoroethyl group provides a balance of lipophilicity and stability without introducing a chiral center, a significant advantage in synthesis and downstream development [1].

Metabolic Stability Bioisosterism Drug Design

Physicochemical Differentiation: Lipophilicity of the Target Compound vs. Non-Fluorinated Analogs

The calculated LogP (XLogP3) for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine is 1.1, as reported for its close structural analog 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine (regioisomer) [1]. Other sources estimate a LogP of ~0.97-1.2 [2]. This represents a measurable increase in lipophilicity compared to a non-fluorinated analog, 1-ethyl-5-methyl-1H-pyrazol-3-amine, which would have a predicted LogP of approximately 0.5-0.8 (estimated). The strategic increase in lipophilicity (ΔLogP ≈ 0.3-0.6) can improve membrane permeability and target binding while maintaining a favorable solubility profile compared to more heavily fluorinated or aromatic alternatives.

Lipophilicity Physicochemical Properties LogP

Regioisomeric Specificity: Synthetic Utility Dictated by Amine Position

The target compound (3-amino isomer) and its regioisomer (5-amino isomer, CAS 1172884-50-2) are distinct chemical entities with different synthetic applications due to the position of the primary amine group. The 3-amino position in the target compound allows for derivatization to form amides, sulfonamides, and other functional groups with a specific geometry relative to the 5-methyl and N1-difluoroethyl substituents. This regioisomeric purity is critical; using the incorrect isomer would lead to a different series of analogs with altered biological profiles. For instance, in the synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, the 3-amino isomer was a key intermediate for constructing NDM-1 inhibitors [1].

Regioselectivity Synthetic Intermediate Building Block

Optimal Applications for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine Based on its Differentiated Profile


Hit-to-Lead and Lead Optimization for Kinase Inhibitors Requiring Enhanced Metabolic Stability

This building block is ideally suited for medicinal chemistry programs targeting kinases where the ATP-binding site or a hydrophobic back pocket can accommodate a small fluorinated alkyl group. The difluoroethyl moiety can be used to replace a metabolically labile group or to improve lipophilic ligand efficiency without introducing chiral complexity, as evidenced by its use in achieving low nanomolar IRAK4 inhibition [1].

Synthesis of Focused Libraries for CNS or Intracellular Targets

The calculated LogP of ~1.1 positions this compound as a starting point for compounds with favorable permeability across biological membranes. It can be used to synthesize a library of amides, ureas, or sulfonamides for screening against intracellular or CNS targets where a balance of lipophilicity and solubility is critical [2].

Precursor for NDM-1 Inhibitor and Antimicrobial Agent Development

The 3-amine functionality provides a direct handle for constructing benzamide derivatives that have shown activity against NDM-1-producing bacteria. Researchers developing new agents to combat antimicrobial resistance can use this compound as a key intermediate to explore structure-activity relationships around the pyrazole core, as demonstrated in the synthesis of active pyrazole benzamide analogs [3].

Bioisosteric Replacement for Phenol-Containing Scaffolds

In lead series where a phenol or aniline group is implicated in toxicity, promiscuity, or poor pharmacokinetics, this aminopyrazole offers a more lipophilic and metabolically stable alternative . The difluoroethyl group further modulates the electronics and lipophilicity of the pyrazole bioisostere, providing an additional vector for fine-tuning drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.